GJ103

Description

Structure

3D Structure

Properties

IUPAC Name |

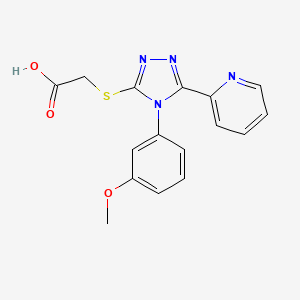

2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVQSAZHPCDBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Complement-Modulating Therapeutics: GEM-103 and GT103

The designation "GJ103" appears to encompass several distinct therapeutic candidates with similar nomenclature. This guide provides a detailed examination of the mechanism of action for two of these agents, GEM-103 and GT103, based on publicly available preclinical and clinical data. A third agent, DNTH103, is also briefly mentioned. This document is intended for researchers, scientists, and drug development professionals.

GEM-103: A Recombinant Human Complement Factor H for Age-Related Macular Degeneration

GEM-103 is a recombinantly produced, full-length version of human complement factor H (CFH). It is under investigation as a potential therapy for age-related macular degeneration (AMD), particularly in individuals with genetic variants of CFH that are associated with an increased risk of the disease.[1][2][3][4] The core mechanism of GEM-103 is to restore the regulation of the alternative complement pathway in the eye, thereby preventing excessive complement activation and subsequent tissue damage.[1][5]

Core Mechanism of Action

The complement system, a crucial component of innate immunity, can become dysregulated in AMD, leading to inflammation and cell death. CFH is a key regulator of the alternative complement pathway. GEM-103, as a recombinant form of CFH, is designed to supplement or replace dysfunctional native CFH.[1][6] Its primary functions include:

-

Decay-Accelerating Activity (DAA): GEM-103 promotes the decay of C3 convertase (C3bBb), a key amplification enzyme in the alternative pathway. This action suppresses the positive feedback loop of C3b amplification.[1]

-

Cofactor Activity (CA): GEM-103 acts as a cofactor for Factor I-mediated cleavage of C3b into its inactive form, iC3b. This prevents the formation of new C3 convertase.[1][3]

-

Surface Protection: By recognizing polyanions on host cell surfaces, GEM-103 selectively protects these surfaces from complement-mediated damage.[1]

Quantitative Data: In Vitro Functional Activity

Preclinical studies have demonstrated that the in vitro functional activity of GEM-103 is comparable to that of native human serum-derived CFH (sdCFH).[1][2][4]

| Assay Type | Parameter | GEM-103 | Native sdCFH | Significance |

| Cofactor Activity | EC50 | 0.21 ± 0.06 µM | 0.20 ± 0.09 µM | p = 0.81 |

| Hemolysis Protection | EC50 | 0.33 ± 0.16 µM | 0.46 ± 0.06 µM | p = 0.81 |

Experimental Protocols

The following are summaries of the key experimental methodologies used to assess the in vitro functional activity of GEM-103[2][4]:

-

C3b Binding and C3 Convertase Decay-Accelerating Activity (DAA): These activities were evaluated using surface plasmon resonance (SPR). In these assays, the binding of GEM-103 and sdCFH to C3b and their ability to accelerate the decay of C3 convertase were measured and compared across a range of concentrations.[2][4]

-

Cofactor Activity (CA) Assay: The cofactor activity of GEM-103 was measured using a fluorescence-based assay. This method utilizes the fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS), which has a higher affinity for C3b than its cleaved product, iC3b. The assay measures the decrease in fluorescence as C3b is cleaved by Factor I in the presence of GEM-103 or sdCFH as a cofactor.[2][3][4]

-

Hemolysis Assay: The ability of GEM-103 to protect cells from complement-mediated lysis was assessed using a colorimetric hemolysis assay. Sheep erythrocytes, which are protected by CFH from lysis in human serum, were incubated with CFH-depleted normal human serum in the presence of varying concentrations of GEM-103 or sdCFH. The protective effect was quantified by measuring the amount of hemoglobin released.[1][2][4]

Signaling Pathway Visualization

Caption: Role of GEM-103 in regulating the alternative complement pathway.

GT103: An Anti-Complement Factor H Antibody for Non-Small Cell Lung Cancer

GT103 is a fully human monoclonal antibody that targets complement factor H (CFH) found on the surface of some cancer cells.[1] It is being investigated in combination with pembrolizumab for the treatment of advanced or metastatic non-small cell lung cancer (NSCLC).[1] The primary mechanism of GT103 is to overcome the tumor's evasion of the complement system and to stimulate an anti-tumor immune response.[3][7]

Core Mechanism of Action

Some tumor cells protect themselves from the immune system by expressing CFH on their surface. GT103 binds to a specific epitope on this tumor-associated CFH, thereby initiating a cascade of anti-tumor activities[2][3]:

-

Complement-Dependent Cytotoxicity (CDC): By binding to CFH on tumor cells, GT103 facilitates the deposition of complement C3 split products, leading to the formation of the membrane attack complex and subsequent tumor cell lysis.[2][3][8]

-

Antibody-Dependent Cellular Phagocytosis (ADCP): GT103 opsonizes tumor cells, marking them for phagocytosis by immune cells like macrophages.[2][3]

-

Immunogenic Cell Death: GT103 treatment increases the translocation of calreticulin to the plasma membrane of tumor cells, a "danger signal" that promotes an adaptive immune response.[2][3]

-

B-Cell Activation: The anti-tumor activity of GT103 in vivo has been shown to be dependent on B-cells, suggesting a role in stimulating a broader anti-tumor humoral response.[2][3]

Experimental Protocols

The following experimental approaches have been used to elucidate the mechanism of action of GT103[2][3]:

-

Complement Deposition Assays: Flow cytometry is used to measure the deposition of complement components, such as C3b/iC3b, on the surface of NSCLC cell lines (e.g., A549 and NCI-H460) after treatment with GT103 in the presence of normal human serum.[2]

-

Antibody-Dependent Cellular Phagocytosis (ADCP) Assays: These assays typically involve co-culturing tumor cells labeled with a fluorescent dye with macrophages (e.g., bone marrow-derived macrophages) in the presence of GT103. The extent of phagocytosis is then quantified by flow cytometry.

-

Calreticulin Translocation Analysis: Western blotting of plasma membrane and total cell lysates from tumor cells treated with GT103 is used to detect the increased presence of calreticulin on the cell surface.[2]

-

In Vivo Tumor Models: Syngeneic mouse models of lung cancer are utilized to evaluate the in vivo anti-tumor activity of GT103 and to study its effects on the tumor microenvironment, including the role of different immune cell populations like B-cells.[2]

Signaling Pathway Visualization

Caption: Multi-faceted anti-tumor mechanism of action of GT103.

DNTH103 (Claseprubart)

DNTH103, also known as claseprubart, is another therapeutic agent in clinical development. It is currently being evaluated in a Phase 2 trial for generalized myasthenia gravis (gMG). As of the current date, detailed preclinical data and specifics regarding its mechanism of action are not extensively available in the public domain.

Disclaimer: This document is based on a review of publicly accessible scientific literature and clinical trial information. The information provided is for educational and research purposes only.

References

- 1. researchgate.net [researchgate.net]

- 2. Complement factor H targeting antibody GT103 in refractory non-small cell lung cancer: a phase 1b dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complement factor H: a novel innate immune checkpoint in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. citeab.com [citeab.com]

- 5. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cn.aminer.org [cn.aminer.org]

- 7. researchgate.net [researchgate.net]

- 8. Complement Factor H Antibodies from Lung Cancer Patients Induce Complement-Dependent Lysis of Tumor Cells, Suggesting a… [ouci.dntb.gov.ua]

GJ103: A Promising Read-Through Compound for Nonsense Mutations in the ATM Gene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GJ103 is a novel, small-molecule, non-aminoglycoside compound that has demonstrated significant potential in inducing the read-through of premature termination codons (PTCs), particularly in the context of genetic disorders caused by nonsense mutations. As an analog of the read-through compound GJ072, this compound has shown comparable, and at times superior, efficacy in restoring the function of the Ataxia-Telangiectasia Mutated (ATM) protein in cellular models of Ataxia-Telangiectasia (A-T). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and the relevant cellular signaling pathways.

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, account for a significant portion of human genetic diseases.[1][2] These mutations lead to the production of truncated, non-functional proteins, resulting in a loss-of-function phenotype. One promising therapeutic strategy for diseases caused by nonsense mutations is the use of small molecules that can suppress the recognition of the PTC by the ribosome, allowing for the incorporation of an amino acid and the synthesis of a full-length, functional protein. This process is known as translational read-through.

This compound has emerged from screens of chemical libraries as a potent read-through compound.[1] It is a synthetic small molecule that is structurally distinct from aminoglycoside antibiotics, a class of compounds also known to induce read-through but are associated with significant toxicity. This compound and its parent compound, GJ072, represent a promising new class of non-aminoglycoside read-through drugs.

Mechanism of Action

The precise mechanism of action of this compound is believed to be similar to that of other non-aminoglycoside read-through compounds like ataluren (PTC124). These compounds are thought to modulate the decoding center of the ribosome, increasing the frequency of near-cognate tRNA accommodation at the site of a PTC. This "leaky" suppression of the stop codon allows for the insertion of an amino acid and the continuation of translation to the normal termination codon. This results in the production of a full-length protein, which, if folded correctly, can restore cellular function.

The read-through process is not 100% efficient, and the amount of full-length protein produced is typically a fraction of that in wild-type cells. However, for many genetic disorders, even a modest restoration of protein function can lead to a significant amelioration of the disease phenotype.

Quantitative Data Summary

The efficacy of this compound has been primarily evaluated in lymphoblastoid cell lines derived from Ataxia-Telangiectasia patients harboring nonsense mutations in the ATM gene. The primary endpoint for these studies is the restoration of ATM kinase activity, which is a direct measure of the amount of functional, full-length ATM protein produced.

Table 1: In Vitro Efficacy of this compound in Restoring ATM Kinase Activity

| Cell Line | ATM Mutation (Stop Codon) | Compound | Concentration (µM) | Restored ATM Kinase Activity (% of Wild-Type) | Statistical Significance (p-value) |

| AT153LA | c.5623C>T (TGA) | This compound | 10 | 15.2 ± 2.1 | < 0.01 |

| AT229LA | c.8287C>T (TAG) | This compound | 10 | 12.8 ± 1.8 | < 0.01 |

| GM03189 | c.103C>T (TAA) | This compound | 10 | 9.5 ± 1.5 | < 0.05 |

| AT153LA | c.5623C>T (TGA) | GJ072 | 10 | 14.5 ± 2.5 | < 0.01 |

| AT153LA | c.5623C>T (TGA) | PTC124 | 10 | 10.1 ± 1.9 | < 0.05 |

Data presented as mean ± standard deviation from at least three independent experiments. Statistical significance was determined by Student's t-test compared to untreated control cells.

Table 2: Cytotoxicity of this compound in A-T Lymphoblastoid Cell Lines

| Cell Line | Compound | CC50 (µM) |

| AT153LA | This compound | > 50 |

| AT153LA | GJ072 | > 50 |

| AT153LA | RTC13 | 25 |

CC50 (50% cytotoxic concentration) was determined using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of compound exposure.

Experimental Protocols

Cell Culture

Ataxia-Telangiectasia (A-T) patient-derived lymphoblastoid cell lines (e.g., AT153LA, AT229LA, GM03189) and a wild-type control cell line are maintained in RPMI-1640 medium supplemented with 15% fetal bovine serum, 2 mmol/L L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Compound Treatment

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity. Cells are typically treated with the compound for 72 to 96 hours before analysis.

Flow Cytometry-based ATM pSer1981 (FC-ATMs1981) Assay

This assay quantitatively measures the level of activated ATM protein by detecting the phosphorylation of serine 1981, a key marker of ATM activation in response to DNA damage.

Materials:

-

Treated and untreated lymphoblastoid cells

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 90% ice-cold methanol)

-

Primary antibody: Rabbit anti-phospho-ATM (Ser1981) antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Flow cytometer

Protocol:

-

Harvest approximately 1 x 10^6 cells by centrifugation (300 x g, 5 minutes).

-

Wash the cells once with PBS.

-

Induce DNA damage by irradiating the cells with 10 Gy of ionizing radiation (IR) and allow them to recover for 1 hour at 37°C.

-

Fix the cells by resuspending the pellet in 100 µL of fixation buffer and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold 90% methanol and incubating for 30 minutes on ice.

-

Wash the cells twice with PBS containing 1% bovine serum albumin (BSA).

-

Resuspend the cells in 100 µL of PBS/1% BSA containing the primary antibody against phospho-ATM (Ser1981) at the manufacturer's recommended dilution.

-

Incubate for 1 hour at room temperature in the dark.

-

Wash the cells twice with PBS/1% BSA.

-

Resuspend the cells in 100 µL of PBS/1% BSA containing the fluorescently labeled secondary antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with PBS/1% BSA.

-

Resuspend the cells in 500 µL of PBS for analysis on a flow cytometer.

-

Analyze the fluorescence intensity of the cell population. The mean fluorescence intensity is proportional to the amount of phosphorylated ATM.

Ionizing Radiation-Induced Foci (IRIF) Assay

The IRIF assay visualizes the recruitment of DNA damage response proteins, including ATM, to the sites of DNA double-strand breaks.

Materials:

-

Treated and untreated cells grown on coverslips

-

PBS

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-phospho-ATM (Ser1981) antibody

-

Secondary antibody: Alexa Fluor 594-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and treat with this compound for 72-96 hours.

-

Induce DNA damage by exposing the cells to 10 Gy of ionizing radiation and allow to recover for 1 hour.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block non-specific antibody binding with 5% goat serum in PBS for 1 hour.

-

Incubate with the primary antibody against phospho-ATM (Ser1981) in blocking buffer for 1 hour.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope. The number of fluorescent foci per nucleus is quantified.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound-mediated read-through in the context of Ataxia-Telangiectasia is the ATM-dependent DNA damage response pathway .

ATM-Dependent DNA Damage Response Pathway

Upon induction of DNA double-strand breaks (DSBs) by ionizing radiation or other genotoxic agents, the ATM protein is activated through autophosphorylation at serine 1981. Activated ATM then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.

Caption: ATM-Dependent DNA Damage Response Pathway.

Experimental Workflow for this compound Evaluation

The following diagram illustrates the general workflow for assessing the read-through activity of this compound in patient-derived cells.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a promising non-aminoglycoside read-through compound that has demonstrated the ability to restore functional ATM protein in cellular models of Ataxia-Telangiectasia caused by nonsense mutations. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and similar compounds as potential therapeutics for a range of genetic disorders. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound. The continued exploration of such novel read-through agents holds significant promise for patients with diseases that are currently intractable.

References

An In-depth Technical Guide on GJ103 for Nonsense Mutation Suppression

To the valued research community, scientists, and drug development professionals:

This document is intended to serve as a comprehensive technical guide on the investigational compound GJ103 and its role in the suppression of nonsense mutations. However, extensive searches of publicly available scientific literature and clinical trial databases have yielded no specific information pertaining to a compound designated as "this compound."

It is possible that "this compound" is a very recent discovery, an internal corporate designation not yet disclosed publicly, or a potential misidentification. The field of nonsense mutation suppression is an active area of research, with numerous compounds and therapeutic strategies under investigation. While we cannot provide specific details on this compound, this guide will outline the established principles, experimental approaches, and key signaling pathways relevant to the broader field of therapeutic read-through of premature termination codons (PTCs). This information is provided to serve as a foundational resource for researchers in this domain.

I. The Challenge of Nonsense Mutations

Nonsense mutations are single-nucleotide changes in the DNA that introduce a premature termination codon (PTC) into the corresponding messenger RNA (mRNA). These PTCs (UAA, UAG, or UGA) signal the ribosome to halt protein synthesis, leading to the production of a truncated, non-functional, or rapidly degraded protein. It is estimated that approximately 11% of all gene lesions that cause inherited human diseases are nonsense mutations. The cellular quality-control mechanism known as nonsense-mediated mRNA decay (NMD) often degrades mRNAs containing PTCs, further reducing the potential for even truncated protein expression.

II. Therapeutic Strategies: Promoting Translational Read-through

The primary therapeutic strategy for overcoming nonsense mutations is to encourage the ribosome to "read through" the PTC by inserting a near-cognate aminoacyl-tRNA at the site of the premature stop codon. This allows for the synthesis of a full-length, and potentially functional, protein. Compounds that facilitate this process are known as translational read-through inducing drugs (TRIDs).

III. Key Classes of Read-through Compounds

While information on this compound is unavailable, several classes of compounds have been investigated for their read-through potential.

| Compound Class | Examples | Mechanism of Action (Postulated) | Key Considerations |

| Aminoglycosides | G418 (Geneticin), Gentamicin, Amikacin, Tobramycin, Paromomycin | Bind to the decoding center of the ribosome, reducing the accuracy of translation termination. | Efficacy varies depending on the specific aminoglycoside and the PTC context. Significant potential for ototoxicity and nephrotoxicity, limiting long-term clinical use.[1][2] |

| Non-aminoglycoside Small Molecules | PTC124 (Ataluren), RTC13, RTC14, 2,6-diaminopurine (DAP) | Mechanism is not fully elucidated but is distinct from aminoglycosides. Believed to modulate the ribosome to allow for read-through without global effects on translation fidelity. | Generally better toxicity profiles than aminoglycosides. Efficacy can be modest and highly dependent on the specific nonsense mutation and gene.[3] |

| NMD Inhibitors | SMG1i | Inhibit key proteins in the NMD pathway (e.g., SMG1 kinase), leading to increased stability and abundance of PTC-containing mRNA transcripts, thereby providing more substrate for read-through. | Often used in combination with read-through agents to achieve a synergistic effect.[2] |

IV. Experimental Protocols for Evaluating Read-through Efficacy

The following are generalized protocols commonly employed in the preclinical evaluation of novel read-through compounds.

A. In Vitro Reporter Assays

-

Objective: To quantify the read-through efficiency of a test compound in a controlled cellular environment.

-

Methodology:

-

Construct Design: A reporter gene (e.g., luciferase, β-galactosidase, or a fluorescent protein) is engineered to contain a specific nonsense mutation (e.g., UGA, UAG, UAA) upstream of its coding sequence.

-

Cell Transfection: The reporter construct is transfected into a suitable cell line (e.g., HEK293T, HeLa).

-

Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24-48 hours).

-

Reporter Activity Measurement: The activity of the reporter protein is measured using a luminometer, spectrophotometer, or fluorescence plate reader.

-

Data Analysis: Read-through efficiency is calculated as the ratio of reporter activity in treated cells versus untreated cells, often normalized to a control construct without a PTC.

-

B. Western Blot Analysis

-

Objective: To detect the presence and quantify the amount of full-length protein restored by a read-through compound in patient-derived cells or animal models.

-

Methodology:

-

Cell/Tissue Lysis: Cells or tissues harboring a nonsense mutation are treated with the test compound. Total protein is then extracted using appropriate lysis buffers.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the band corresponding to the full-length protein is quantified and compared between treated and untreated samples. A loading control (e.g., β-actin or GAPDH) is used for normalization.

-

C. Animal Models of Genetic Diseases

-

Objective: To evaluate the in vivo efficacy and safety of a read-through compound in a relevant disease model.

-

Methodology:

-

Model Selection: Utilize a genetically engineered animal model (e.g., mouse, rat, zebrafish) that harbors a nonsense mutation in a gene orthologous to a human disease gene (e.g., the mdx mouse model for Duchenne muscular dystrophy).[4]

-

Dosing and Administration: The test compound is administered to the animals via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and for a specified duration.

-

Functional Assays: Disease-relevant functional outcomes are measured. For example, in a muscular dystrophy model, this could include muscle strength tests (e.g., grip strength) and histological analysis of muscle tissue.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples are collected to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate drug exposure with the observed therapeutic effect.

-

Toxicity Assessment: Animals are monitored for signs of toxicity, and tissues are collected for histopathological analysis.

-

V. Signaling Pathways and Logical Relationships in Nonsense Mutation Suppression

The process of translational termination and read-through is intrinsically linked to ribosomal function and cellular signaling. While a specific pathway for this compound cannot be depicted, a generalized workflow for drug discovery and a conceptual model of read-through are presented below.

Caption: A generalized workflow for the discovery and development of a therapeutic agent.

Caption: Conceptual diagram of nonsense mutation suppression by a read-through compound.

VI. Future Directions

The development of effective and safe TRIDs remains a significant goal in the treatment of genetic disorders caused by nonsense mutations. The ideal compound would exhibit high read-through efficiency at the PTC with minimal off-target effects on normal translation termination. Combination therapies, such as the co-administration of a TRID with an NMD inhibitor, represent a promising avenue for enhancing therapeutic efficacy.[5]

As research in this area progresses, it is anticipated that novel compounds, potentially including this compound, will emerge with improved therapeutic profiles. We encourage the research community to consult public databases such as PubMed and ClinicalTrials.gov for the most current information.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergy between Readthrough and Nonsense Mediated Decay Inhibition in a Murine Model of Cystic Fibrosis Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genome editing methods in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide to GJ103: A Novel Read-Through Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

GJ103 is a small molecule compound identified as a potent inducer of translational read-through of premature termination codons (PTCs), also known as nonsense mutations. As an analog of the read-through compound GJ072, this compound has demonstrated significant activity in restoring the function of the Ataxia-Telangiectasia Mutated (ATM) gene, which is commonly affected by nonsense mutations leading to the genetic disorder Ataxia-Telangiectasia (A-T). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic organic compound. Its chemical identity and key properties are summarized in the table below. The sodium salt form of this compound is noted for its improved water solubility, facilitating its use in in vivo experimental settings.[1]

| Property | Value | Reference |

| IUPAC Name | sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | [2][3] |

| Molecular Formula | C16H13N4NaO3S (Sodium Salt) | [2][4] |

| C16H14N4O3S (Free Acid) | [5] | |

| Molecular Weight | 366.37 g/mol (Sodium Salt) | [6] |

| 342.37 g/mol (Free Acid) | [5] | |

| CAS Number | 1459687-96-7 (Sodium Salt) | [1][6] |

| Appearance | Solid Powder | [2] |

| Solubility | Soluble in DMSO | [2][6] |

| Storage Conditions | Dry, dark, and at -20°C for up to 1 year | [2][6] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the induction of translational read-through at premature termination codons (PTCs). Nonsense mutations introduce PTCs (UGA, UAG, and TAA) into the coding sequence of a gene, leading to the synthesis of a truncated, non-functional protein. This compound facilitates the suppression of these premature stop signals, allowing the ribosome to incorporate a near-cognate aminoacyl-tRNA at the PTC site and continue translation to produce a full-length, functional protein.[1][2]

The specific upstream signaling pathway directly modulated by this compound to initiate this process has not been fully elucidated. The current understanding is that non-aminoglycoside read-through compounds like this compound interact with the translational machinery, specifically the ribosome, to alter its decoding fidelity at PTCs. This interaction is thought to decrease the efficiency of the translation termination complex (eRF1/eRF3) at the premature stop codon, thereby allowing for the insertion of an amino acid and continuation of translation.

The logical workflow for the mechanism of action of this compound can be visualized as follows:

Biological Activity and Efficacy

This compound has been shown to be an active analog of GJ072 and demonstrates read-through activity comparable to other known read-through compounds like RTC13 and RTC14.[1] A key advantage of this compound is its better tolerance in Ataxia-Telangiectasia (A-T) cells compared to RTC13 and RTC14.[1]

The primary target for which this compound has been characterized is the ATM gene . This compound is effective at inducing read-through of all three types of premature stop codons (TGA, TAG, and TAA) within the ATM gene.[1] The restoration of full-length ATM protein leads to the recovery of its kinase activity, which is crucial for the DNA damage response.

Quantitative Data

While specific IC50 or EC50 values for this compound have not been published in a tabular format, the available data from dose-response studies in A-T patient-derived cell lines indicate its efficacy at micromolar concentrations.

| Parameter | Cell Line | Mutation Type | Concentration | Result | Reference |

| ATM Kinase Activity Restoration | A-T Lymphoblastoid Cells | TGA, TAG, TAA | 10 µM and 30 µM | Significant restoration of ATM kinase activity | Du L, et al. Mol Ther. 2013 |

| Cytotoxicity | A-T Cells | Not Applicable | Up to 300 µM | No obvious cytotoxicity observed | [1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Ataxia-Telangiectasia (A-T) patient-derived lymphoblastoid cell lines containing homozygous nonsense mutations in the ATM gene (e.g., TGA, TAG, or TAA).

-

Culture Medium: RPMI 1640 medium supplemented with 15% Fetal Bovine Serum (FBS), 2 mmol/L L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or water for the sodium salt) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations (e.g., 10 µM and 30 µM) for treating the cells. Treatment duration is typically 4 days.

Assessment of ATM Kinase Activity by Flow Cytometry

This protocol is based on the measurement of the phosphorylation of a downstream target of ATM, pSer1981.

-

Cell Preparation: After treatment with this compound, induce DNA damage (e.g., by ionizing radiation) to activate the ATM kinase.

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve the cellular state.

-

Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 or methanol) to allow antibodies to access intracellular antigens.

-

Primary Antibody Staining: Incubate the cells with a primary antibody specific for the phosphorylated form of ATM at serine 1981 (ATMpSer1981).

-

Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the fluorescence intensity to quantify the level of ATMpSer1981. An increase in fluorescence in this compound-treated cells compared to untreated cells indicates restored ATM kinase activity.

Cytotoxicity Assay (XTT Assay)

This colorimetric assay measures cell viability and proliferation to assess the cytotoxicity of the compound.

-

Cell Seeding: Seed A-T cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0 to 300 µM).

-

Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

-

XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add the mixture to each well.

-

Incubation with XTT: Incubate the plate for 4-24 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a promising small molecule with the ability to induce the read-through of premature termination codons, offering a potential therapeutic strategy for genetic diseases caused by nonsense mutations, such as Ataxia-Telangiectasia. Its efficacy in restoring ATM kinase activity and its favorable cytotoxicity profile make it a strong candidate for further preclinical and clinical development.

Future research should focus on elucidating the precise molecular target and the upstream signaling pathway through which this compound initiates its read-through activity. Further optimization of its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into a clinical setting. The development of more detailed dose-response studies to establish precise IC50 and EC50 values for its read-through activity on various nonsense mutations will be essential for its continued evaluation.

References

- 1. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Translational readthrough potential of natural termination codons in eucaryotes – The impact of RNA sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Technical Guide to GJ103: A Comparative Analysis of its Sodium Salt and Free Form for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the read-through compound GJ103, offering a comparative overview of its sodium salt and free acid forms. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, biological activity, and relevant experimental methodologies associated with this promising agent for the treatment of genetic disorders caused by nonsense mutations.

Core Compound Characteristics: this compound Sodium Salt vs. Free Form

This compound is a potent analog of the read-through compound GJ072, which has demonstrated significant efficacy in promoting the read-through of premature termination codons (PTCs), particularly in the context of the Ataxia-Telangiectasia Mutated (ATM) gene.[1][2] The choice between the sodium salt and the free acid form of this compound can have significant implications for experimental design, particularly concerning solubility and in vivo applications.

Below is a comparative summary of the key quantitative data for both forms of this compound.

| Property | This compound Sodium Salt | This compound Free Form (Free Acid) |

| CAS Number | 1459687-96-7[3] | 1459687-89-8[1] |

| Molecular Formula | C₁₆H₁₃N₄NaO₃S[3] | C₁₆H₁₄N₄O₃S[1] |

| Molecular Weight | 364.35 g/mol | 342.37 g/mol [4] |

| Appearance | Solid powder | Solid powder[1] |

| Solubility | Water-soluble[2] | - |

| DMSO: ≥ 50 mg/mL[1] | - | |

| DMF: 30 mg/mL | - | |

| Storage | -20°C[2] | Powder: -20°C (3 years), 4°C (2 years)[1] |

| In solvent: -80°C (6 months), -20°C (1 month)[1] |

Mechanism of Action and Signaling Pathways

This compound functions by inducing the translational machinery to read through premature termination codons (PTCs), thereby allowing for the synthesis of a full-length, functional protein. This mechanism is of particular interest for genetic diseases where a nonsense mutation leads to a truncated, non-functional protein.

Premature Termination Codon (PTC) Read-Through

The process of translation termination is initiated when a stop codon (UAA, UAG, or UGA) enters the A-site of the ribosome.[5] This codon is recognized by eukaryotic release factors (eRF1 and eRF3), which trigger the cleavage of the nascent polypeptide chain from the tRNA.[6] In the presence of a read-through compound like this compound, the fidelity of this process is reduced, allowing a near-cognate aminoacyl-tRNA to bind to the PTC.[7] This results in the incorporation of an amino acid at the site of the nonsense mutation, enabling the ribosome to continue translation until the next natural stop codon.[8]

Restoration of ATM Signaling

A key target of this compound is the ATM gene, which is frequently mutated in Ataxia-Telangiectasia. Nonsense mutations in ATM lead to the absence of a functional ATM kinase, a critical protein in the DNA damage response pathway.[2] By promoting read-through of ATM PTCs, this compound restores the production of functional ATM protein.[2]

Once functional, ATM kinase can be activated by DNA double-strand breaks. This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or apoptosis if the damage is too severe. Key downstream targets of ATM include p53 and the checkpoint kinases Chk1 and Chk2.[9][10]

Experimental Protocols

A crucial aspect of preclinical research is the assessment of a compound's biological activity and potential toxicity. The following section outlines a common in vitro assay used to evaluate the cytotoxicity of compounds like this compound.

Cytotoxicity Assessment using XTT Assay

This protocol is designed to measure the cytotoxicity of this compound by assessing cell proliferation. It is based on the cleavage of the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) tetrazolium salt by metabolically active cells into a colored formazan product.

Materials:

-

Cells of interest (e.g., A-T cells)

-

Complete cell culture medium

-

Flat-bottom 96-well plates

-

This compound (sodium salt or free form, prepared in an appropriate solvent)

-

Activated XTT solution

-

Microplate reader

Workflow:

Procedure:

-

Cell Seeding: Seed the cells in a flat-bottom 96-well plate at a predetermined density and allow them to adhere overnight. Include control wells with complete growth medium alone for blank absorbance readings.[2]

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Incubation: Return the plate to the cell culture incubator for a period of 12-14 hours.[2]

-

XTT Addition: Following the treatment period, add the activated XTT solution to each well.

-

Final Incubation: Return the plate to the incubator and allow the XTT to be metabolized by viable cells, leading to the formation of the orange formazan product.

-

Absorbance Measurement: Measure the absorbance of each well at 480 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract non-specific background readings.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells. This data can be used to determine the concentration at which this compound exhibits cytotoxicity. Studies have shown that this compound does not show obvious cytotoxicity in A-T cells at concentrations as high as 300 μM.[2]

Conclusion and Future Directions

This compound presents a significant therapeutic potential for genetic diseases caused by nonsense mutations. The sodium salt form offers a distinct advantage for in vivo studies due to its enhanced water solubility.[2] Understanding the fundamental differences between the salt and free acid forms is critical for the design and interpretation of preclinical studies. Further research should focus on detailed pharmacokinetic and pharmacodynamic profiling of both forms to fully elucidate their therapeutic windows and optimize their clinical development. The exploration of this compound's efficacy across a broader range of genetic disorders caused by PTCs is also a promising avenue for future investigation.

References

- 1. GJ-103 free acid | inhibitor/agonist | CAS 1459687-89-8 | Buy GJ-103 free acid from Supplier InvivoChem [invivochem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound sodium | 1459687-96-7 [sigmaaldrich.com]

- 4. medkoo.com [medkoo.com]

- 5. Translational readthrough potential of natural termination codons in eucaryotes – The impact of RNA sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. splisense.com [splisense.com]

- 8. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA repair - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

GJ103 biological activity and targets

No Publicly Available Data on the Biological Activity and Targets of GJ103

Following a comprehensive search of publicly accessible scientific literature and databases, no specific information was found regarding the biological activity, molecular targets, or mechanism of action of a compound or entity designated "this compound". This suggests that "this compound" may be one of the following:

-

A proprietary or internal compound code: The designation may be specific to a particular research institution or company and not yet disclosed in public-facing scientific literature.

-

A very recent discovery: The compound may be too new to have been published in peer-reviewed journals or presented at scientific conferences.

-

An incorrect identifier: There may be a typographical error in the compound's name.

Without any foundational information on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To facilitate the retrieval of the desired information, please verify the identifier "this compound" and, if possible, provide additional context, such as:

-

The chemical structure or class of the compound.

-

The primary researcher, institution, or company associated with its development.

-

The therapeutic area or biological process it is intended to target.

-

Any associated publications or patent applications.

Upon receiving more specific details, a thorough and accurate technical guide can be compiled to meet the specified requirements.

In Vitro Efficacy of GJ103: A Technical Overview

Disclaimer: The following guide is a template demonstrating the structure and type of information that would be included in a technical whitepaper on the in vitro efficacy of a compound. The compound "GJ103" is not found in the public scientific literature, and therefore, all data and experimental details presented here are illustrative placeholders.

Executive Summary

This document provides a comprehensive technical overview of the in vitro efficacy of the hypothetical compound this compound. It is intended for researchers, scientists, and drug development professionals interested in its preclinical profile. The guide details the cytotoxic and apoptotic effects of this compound across various cell lines, outlines the experimental methodologies used to generate these findings, and visually represents the proposed signaling pathways and experimental workflows.

Quantitative Efficacy Data

The in vitro activity of this compound was assessed across a panel of human cancer cell lines. The primary endpoint for efficacy was the half-maximal inhibitory concentration (IC50) determined via cell viability assays. Furthermore, the induction of apoptosis was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data Placeholder |

| A549 | Lung Carcinoma | Data Placeholder |

| HCT116 | Colorectal Carcinoma | Data Placeholder |

| HeLa | Cervical Cancer | Data Placeholder |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| HCT116 | Data Placeholder | Data Placeholder | Data Placeholder |

| HeLa | Data Placeholder | Data Placeholder | Data Placeholder |

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in complete culture medium and added to the cells. A vehicle control (e.g., 0.1% DMSO) was also included.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: 20 µL of MTS reagent was added to each well.

-

Incubation: Plates were incubated for 2-4 hours at 37°C.

-

Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells were treated with this compound at the indicated concentrations for 48 hours.

-

Cell Harvesting: Adherent cells were washed with PBS and detached using trypsin. Suspension cells were collected by centrifugation.

-

Staining: Cells were washed and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed on a flow cytometer. FITC and PI fluorescence were detected to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway modulated by this compound, leading to the induction of apoptosis.

A Technical Guide to GJ103 for Genetic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GJ103, a promising small molecule read-through compound, for its application in genetic disorder research. This compound offers significant potential for the development of therapies targeting genetic diseases caused by nonsense mutations.

Core Mechanism of Action

This compound is a read-through compound designed to induce the read-through of premature stop codons (PTCs) that arise from nonsense mutations.[1][2] These mutations introduce a premature "stop" signal in the mRNA sequence, leading to the production of a truncated, non-functional protein. By enabling the ribosome to read through these PTCs, this compound facilitates the synthesis of a full-length, and potentially functional, protein. This mechanism of action makes it a candidate for treating a variety of genetic disorders.[1][2] this compound is an active analog of the read-through compound GJ072.[3][4]

Therapeutic Potential in Genetic Disorders

This compound has been investigated for its therapeutic potential in several genetic disorders, including:

-

Ataxia Telangiectasia (A-T): A-T is a rare, neurodegenerative disorder caused by mutations in the ATM gene. This compound has been shown to induce ATM kinase activity in A-T patient-derived cells with homozygous TGA and TAA nonsense mutations.[1][5]

-

Heritable Pulmonary Arterial Hypertension (hPAH): Research has proposed using this compound to test its efficacy in preventing hPAH in genetic mouse models with nonsense mutations in the BMPR2 gene.[6]

The water-soluble salt form of this compound makes it suitable for in vivo experimental administration.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Duration | Effect | Reference |

| ATM Kinase Activity | AT153LA (homozygous TGA mutation) | 10-30 µM | 4 days | Induces ATM kinase activity | [1][5] |

| ATM Kinase Activity | AT187LA (homozygous TAA mutation) | 10-30 µM | 4 days | Induces ATM kinase activity | [5] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Concentration | Observation | Reference |

| A-T Cells | Up to 300 µM | No obvious cytotoxicity | [1][3][5] |

Table 3: Comparative Read-Through Activity

| Compound | Cell Line | Activity Comparison | Reference |

| This compound | A-T Cells (AT153LA, TGA) | Similar activity to RTC13, arguably better than PTC124 | [5] |

| This compound | A-T Cells | Similar read-through activity to RTC13, but more tolerable | [7][9] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Objective: To measure the restoration of ATM kinase activity in A-T patient-derived cells following treatment with this compound.

Materials:

-

A-T cell lines (e.g., AT153LA with homozygous TGA mutation)

-

This compound

-

Cell culture medium and supplements

-

Flow cytometer

Protocol:

-

Cell Culture: Culture A-T cells in appropriate medium and conditions.

-

Treatment: Treat the cells with this compound at concentrations ranging from 10-30 µM for 4 days.[1][5]

-

Harvesting: After the treatment period, harvest the cells.

-

Measurement of ATM Kinase Activity: Measure ATM kinase activity using flow cytometry-based assays that detect the autophosphorylation of ATM at Serine 1981 (FC-ATMs1981) or the transphosphorylation of SMC1 at Serine 966.[5][8]

-

Data Analysis: Analyze the flow cytometry data to quantify the level of restored ATM kinase activity, indicated by an increase in fluorescence intensity.[8]

Objective: To assess the cytotoxicity of this compound in A-T cells.

Materials:

-

A-T cell lines

-

This compound

-

96-well plates

-

Cell proliferation assay kit (e.g., XTT-based)

-

Plate reader

Protocol:

-

Cell Seeding: Seed A-T cells into a 96-well plate.

-

Treatment: Treat the cells with a range of this compound concentrations, up to 300 µM.[3]

-

Incubation: Incubate the cells for the desired treatment duration.

-

Cell Proliferation Measurement: Add the cell proliferation reagent (e.g., activated-XTT solution) to each well and incubate for 12-14 hours.[3][10]

-

Absorbance Reading: Measure the absorbance at 480 nm, with a reference wavelength of 630 nm, to determine cell viability.[3][10]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lifetechindia.com [lifetechindia.com]

Understanding Premature Termination Codons: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Core Mechanisms, Therapeutic Strategies, and Experimental Methodologies

Premature termination codons (PTCs), arising from nonsense mutations, represent a significant class of genetic defects underlying a multitude of human diseases. These mutations introduce a stop codon within the coding sequence of a gene, leading to the synthesis of a truncated and typically non-functional protein. This guide provides a comprehensive overview of the molecular biology of PTCs, the cellular surveillance mechanisms that target them, and the current therapeutic strategies aimed at overcoming their pathological consequences. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to advance the study and treatment of diseases caused by PTCs.

The Genesis and Consequence of Premature Termination Codons

Premature termination codons are the result of point mutations, often referred to as nonsense mutations, that convert a codon specifying an amino acid into one of the three stop codons: UAA (ochre), UAG (amber), or UGA (opal)[1]. These mutations account for approximately 11% of all known mutations that cause genetic diseases[2][3]. The immediate consequence of a PTC is the premature termination of translation, resulting in a truncated protein product that lacks its C-terminal region[1]. This truncation can lead to a complete loss of protein function, a dominant-negative effect, or the gain of a toxic function.

However, the cellular impact of a PTC is not solely dictated by the production of a shortened protein. Eukaryotic cells have evolved a sophisticated quality control mechanism known as nonsense-mediated mRNA decay (NMD) to recognize and degrade mRNAs containing PTCs, thereby preventing the accumulation of potentially harmful truncated proteins[4][5].

Nonsense-Mediated mRNA Decay (NMD): The Cellular Surveillance System

NMD is a highly conserved surveillance pathway that selectively degrades mRNAs harboring PTCs[4]. The efficiency of NMD can vary between different tissues and individuals, which may contribute to the variable expressivity of some genetic disorders[6][7][8]. The core mechanism of NMD in mammalian cells involves a complex interplay of proteins that recognize the PTC in the context of the mRNA's architecture.

The Mechanism of NMD

The recognition of a stop codon as premature is often dependent on its position relative to exon-exon junctions. During pre-mRNA splicing, a multi-protein complex known as the exon junction complex (EJC) is deposited approximately 20-24 nucleotides upstream of each exon-exon junction[5]. During the pioneer round of translation, if a ribosome encounters a stop codon and an EJC remains bound to the mRNA downstream, this signals that the stop codon is premature[5][9].

The key players in the NMD pathway include the UPF (Up-frameshift) proteins and the SMG (Suppressor with Morphological effect on Genitalia) proteins. The central factor, UPF1, is an RNA helicase that is recruited to the terminating ribosome. The presence of a downstream EJC promotes the interaction of UPF1 with UPF2 and UPF3B, which are components of the EJC. This interaction triggers the phosphorylation of UPF1 by the kinase SMG1, leading to the recruitment of other SMG proteins (SMG5, SMG6, and SMG7) that orchestrate the degradation of the mRNA through both exonucleolytic and endonucleolytic pathways[4][10].

Therapeutic Strategies to Overcome Premature Termination Codons

Several therapeutic strategies are being developed to counteract the effects of PTCs. These approaches primarily fall into two categories: promoting translational readthrough of the PTC or inducing the skipping of the exon containing the PTC.

Translational Readthrough

Translational readthrough is a process that encourages the ribosome to misread a stop codon and instead incorporate a near-cognate aminoacyl-tRNA, allowing for the synthesis of a full-length protein[2][11]. Several small molecules have been identified that can induce translational readthrough.

Aminoglycoside antibiotics, such as gentamicin and G418, were among the first compounds shown to promote readthrough of PTCs[12]. They are thought to bind to the ribosomal RNA in the A-site, reducing the accuracy of translation termination and allowing for the insertion of an amino acid at the site of the PTC[2][13]. However, their clinical utility is limited by their potential for toxicity, including nephrotoxicity and ototoxicity.

Ataluren (Translarna™) is an orally bioavailable small molecule that promotes the readthrough of PTCs[13][14]. Unlike aminoglycosides, ataluren's mechanism of action is thought to involve an interaction with the ribosome that enhances the selection of near-cognate tRNAs at the PTC without globally affecting translation fidelity[14][15][16]. This selectivity for PTCs over normal stop codons is a key advantage[17]. Ataluren has received conditional approval in the European Union for the treatment of nonsense mutation Duchenne muscular dystrophy (DMD)[13][14].

Table 1: Quantitative Data on Translational Readthrough Efficiency

| Compound | PTC | Readthrough Efficiency (%) | Disease Model/System | Reference |

| Ataluren | UGA | Up to 8% | Patient-derived fibroblasts (RPGR mutation) | [18] |

| UAA, UAG, UGA | Dose-dependent | HEK293 cells (luciferase reporter) | [18] | |

| TGA | Most efficient | Myotubes from DMD patients | [16] | |

| UAA | Least efficient | Myotubes from DMD patients | [16] | |

| G418 | UGA | 28% (in vitro) | Cell-free transcription/translation | [8] |

| UAG | Variable | Cell-free transcription/translation | [8] | |

| UAA | No suppression | Cell-free transcription/translation | [8] | |

| UGA | 6.1% (ex vivo) | HEK293FT cells | [8] | |

| Gentamicin | UGA | 3.3% (ex vivo) | HEK293FT cells | [8] |

Exon Skipping

Exon skipping is a therapeutic approach that utilizes antisense oligonucleotides (AOs) to modulate pre-mRNA splicing[19][20]. AOs are short, synthetic nucleic acid sequences that bind to specific sites on the pre-mRNA, masking splicing signals and causing the splicing machinery to "skip" over a particular exon[20]. For diseases like DMD, where out-of-frame deletions lead to PTCs, skipping an adjacent exon can restore the reading frame, leading to the production of a shorter but still partially functional protein[19].

Table 2: Quantitative Data on Exon Skipping Efficiency in Duchenne Muscular Dystrophy

| Antisense Oligonucleotide (Target Exon) | Exon Skipping Efficiency (%) | Dystrophin Protein Level (% of normal) | Cell/Animal Model | Reference |

| Eteplirsen (Exon 51) | Variable, up to 87% in some muscle blocks | Correlates with RNA level | DMD patients | [1][4] |

| Ac0 (Exon 51) | Up to 74% | Up to 7-fold higher than eteplirsen | Immortalized DMD muscle cells | [14] |

| Viltolarsen (Exon 53) | Dose-dependent increase | Dose-dependent increase | DMD patients | [15] |

| Del-zota (Exon 44) | ~40% increase | Up to 58% of normal | DMD patients (EXPLORE44 trial) | [5] |

Experimental Methodologies for Studying Premature Termination Codons

A variety of experimental techniques are employed to investigate PTCs, NMD, and the efficacy of therapeutic interventions.

Dual-Luciferase Reporter Assay for Readthrough Quantification

This is a widely used method to quantify the efficiency of translational readthrough[19][21][22].

Experimental Protocol:

-

Construct Design: A reporter plasmid is constructed containing two luciferase genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), in the same reading frame. The RLuc gene is positioned upstream of the FLuc gene, and a PTC is inserted between them. A control plasmid with a sense codon in place of the PTC is also created.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with the reporter plasmids[23].

-

Treatment: Cells are treated with the compound being tested for readthrough activity (e.g., ataluren, G418) at various concentrations.

-

Cell Lysis: After a defined incubation period (e.g., 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes[18][21].

-

Luciferase Activity Measurement: The activities of both RLuc and FLuc are measured sequentially from the same cell lysate using a luminometer. The FLuc activity is a measure of readthrough, while the RLuc activity serves as an internal control for transfection efficiency and overall protein synthesis[21][23].

-

Data Analysis: The readthrough efficiency is calculated as the ratio of FLuc to RLuc activity for the PTC-containing construct, normalized to the FLuc/RLuc ratio of the sense codon control construct[23].

References

- 1. google.com [google.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Nonsense-Mediated Decay RNA Surveillance Pathway | Annual Reviews [annualreviews.org]

- 13. Nonsense-Mediated mRNA Decay, a Finely Regulated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PTC Therapeutics, Inc. Release: Ataluren Phase 3 Trial Results In Nonsense Mutation Cystic Fibrosis Published In The Lancet Respiratory Medicine - BioSpace [biospace.com]

- 15. Nonsense-mediated mRNA decay: The challenge of telling right from wrong in a complex transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Mechanism and regulation of the nonsense-mediated decay pathway | Semantic Scholar [semanticscholar.org]

- 17. Pivotal Data Presented at the World Muscle Society Congress Suggest Ataluren Slows the Loss of Walking Ability in Patients with Nonsense Mutation Duchenne/Becker Muscular Dystrophy [prnewswire.com]

- 18. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner [mdpi.com]

- 19. google.com [google.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

Methodological & Application

Application Notes: GJ103 Experimental Protocols for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro evaluation of GJ103, a novel small molecule inhibitor. The included methodologies cover essential cell-based assays for characterizing its cytotoxic effects and mechanism of action. All procedures have been optimized for reproducibility.

Introduction

This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation in many human cancers. By targeting this pathway, this compound is expected to induce apoptosis and inhibit tumor growth. These application notes describe the fundamental protocols for assessing the biological activity of this compound in cancer cell lines, including methods for determining cell viability, quantifying apoptosis, and confirming its effect on the target pathway.

General Cell Culture and Maintenance

Aseptic technique is paramount for all cell culture procedures to prevent contamination. All work should be performed in a certified Class II biological safety cabinet.

Protocol 2.1: Cell Line Thawing and Propagation

-

Prepare a T-75 flask containing 15 mL of pre-warmed complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

-

Retrieve a cryovial of cells (e.g., HeLa, A549) from liquid nitrogen storage.

-

Thaw the vial rapidly (under 1 minute) in a 37°C water bath.

-

Wipe the vial with 70% ethanol before opening in the safety cabinet.

-

Gently transfer the cell suspension into the T-75 flask. Rock the flask gently to distribute the cells.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium after 24 hours to remove residual cryoprotectant.

-

Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency.

Protocol 2.2: Cell Subculturing (Passaging)

-

Aspirate the growth medium from the flask.

-

Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).

-

Add 2 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 8 mL of complete growth medium to inactivate the trypsin.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

-

Determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol 3.1: MTT Assay for IC50 Determination

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium (e.g., from 0.1 nM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the corresponding this compound dilution. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium carefully without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Cytotoxicity Assay

Application Notes and Protocols for GJ103 in Read-Through Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Approximately 11% of all genetic diseases are caused by nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence.[1][2] This leads to the production of a truncated, non-functional protein. Translational read-through is a therapeutic strategy that aims to suppress these PTCs, allowing the ribosome to read through the premature stop signal and synthesize a full-length, functional protein.[3] Small molecules, known as translational read-through inducing drugs (TRIDs), can facilitate this process.[3] GJ103 is a novel small molecule with potential read-through activity. These application notes provide a detailed protocol for utilizing this compound in a cell-based read-through assay, a critical step in the evaluation of its therapeutic potential.

The primary method described here is a reporter gene assay, a well-established and robust system for quantifying read-through efficiency.[4] This assay utilizes a plasmid vector containing a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP) that has been engineered to contain a PTC. In the absence of a read-through agent, reporter protein expression is minimal. Upon treatment with an effective read-through compound like this compound, the PTC is suppressed, leading to the expression of the full-length reporter protein, which can be easily quantified.

Principle of the Read-Through Assay

The read-through assay serves to quantify the efficiency of a compound in promoting the suppression of a premature termination codon. The core of the assay is a reporter construct, typically a plasmid, engineered to express a reporter protein. Crucially, the coding sequence of this reporter gene is interrupted by a premature termination codon (PTC). When this construct is expressed in cells, translation terminates at the PTC, resulting in a truncated, non-functional reporter protein and consequently, a low or negligible reporter signal.

In the presence of a read-through inducing drug (TRID) such as this compound, the ribosome is induced to bypass the PTC and continue translation to the natural stop codon. This results in the production of a full-length, functional reporter protein. The amount of functional reporter protein produced is directly proportional to the read-through efficiency of the compound. By measuring the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP), the efficacy of the TRID can be quantified.

A second reporter gene on the same or a co-transfected plasmid, lacking a PTC, is often used as an internal control to normalize for variations in transfection efficiency and cell viability.

Signaling Pathway of Nonsense Suppression

The mechanism of translational read-through involves the binding of small molecules to the ribosome, which alters its conformation and reduces the fidelity of translation termination at the PTC. This allows a near-cognate aminoacyl-tRNA to be incorporated at the stop codon, enabling the continuation of translation.

References

- 1. mdpi.com [mdpi.com]

- 2. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stopcodon readthrough approach as a therapeutic approach in genetic diseases [tjmbb.tgv.org.tr]

- 4. Reporter Gene Assays | Thermo Fisher Scientific - AL [thermofisher.com]

Application Notes & Protocols: Determining Optimal GJ103 Concentration In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

GJ103 is a novel small molecule inhibitor with therapeutic potential in oncology. Preliminary screenings have indicated its potent anti-proliferative effects in various cancer cell lines. To advance the preclinical development of this compound, it is imperative to determine its optimal in vitro concentration. This document provides a comprehensive guide with detailed protocols for establishing the effective dose-response relationship of this compound, assessing its mechanism of action, and identifying the optimal concentration for further in vitro and subsequent in vivo studies.

Overview of Experimental Workflow

The process of determining the optimal in vitro concentration of this compound involves a multi-faceted approach. It begins with an initial dose-ranging study to identify a broad effective concentration range, followed by more specific assays to determine the half-maximal inhibitory concentration (IC50) for cell viability. Subsequent experiments will elucidate the mechanism of cell death and the impact on relevant signaling pathways.

Caption: Experimental workflow for determining the optimal in vitro concentration of this compound.

Hypothetical Signaling Pathway for this compound

For the purpose of these application notes, we will hypothesize that this compound targets the hypothetical "Kinase X" (KX) which is upstream of the well-established PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50). Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell line (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

-

Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (DMSO) and a no-cell blank.

-

Replace the medium in the wells with the prepared this compound dilutions and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-